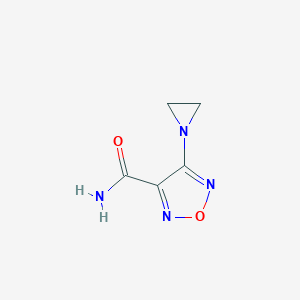
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, also known as EO9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EO9 is a member of the nitroheterocyclic family of compounds, which are known to exhibit potent anti-tumor activity.
Wirkmechanismus
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is a prodrug that is activated by reduction in hypoxic cells. Once activated, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide forms a highly reactive intermediate that can bind to DNA and cause damage, ultimately leading to cell death. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to selectively target hypoxic cells because they have a higher concentration of reducing agents, such as thiols and ascorbate, which are required for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.
Biochemische Und Physiologische Effekte
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit potent anti-tumor activity in animal models of cancer. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to be metabolized by the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been extensively studied, with a large body of literature available on its properties and potential uses. However, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several limitations for use in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is also relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of new analogs of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide that may exhibit improved properties, such as increased selectivity for hypoxic cells or reduced toxicity. Another area of interest is the development of new methods for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, which may improve its efficacy in cancer treatment. Finally, there is interest in the use of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide in combination with other cancer treatments, such as radiation therapy or immunotherapy, to improve overall treatment outcomes.
Synthesemethoden
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,2,2-trimethylaziridine. The final step involves the reduction of the resulting 4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxylic acid with zinc dust to yield 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to work by selectively targeting hypoxic cells, which are commonly found in solid tumors and are resistant to traditional chemotherapy. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
147194-49-8 |
|---|---|
Produktname |
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide |
Molekularformel |
C5H6N4O2 |
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-4(10)3-5(8-11-7-3)9-1-2-9/h1-2H2,(H2,6,10) |
InChI-Schlüssel |
WSUKJLKXDWXCBJ-UHFFFAOYSA-N |
SMILES |
C1CN1C2=NON=C2C(=O)N |
Kanonische SMILES |
C1CN1C2=NON=C2C(=O)N |
Synonyme |
1,2,5-Oxadiazole-3-carboxamide,4-(1-aziridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



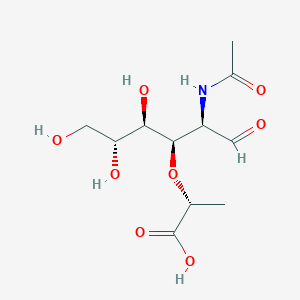
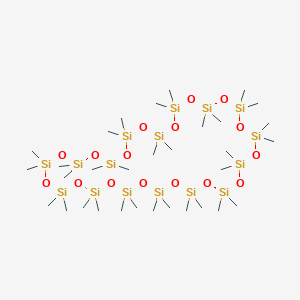
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
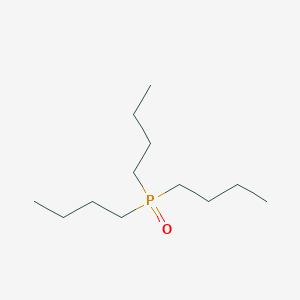
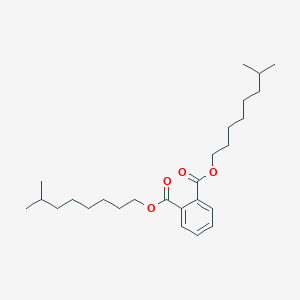
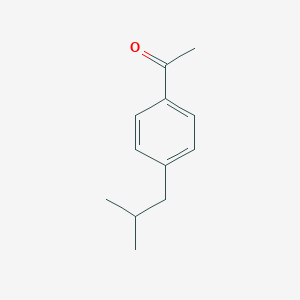
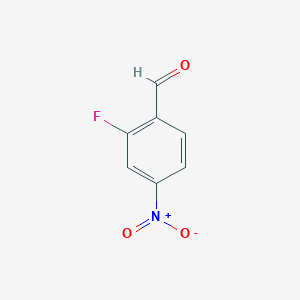
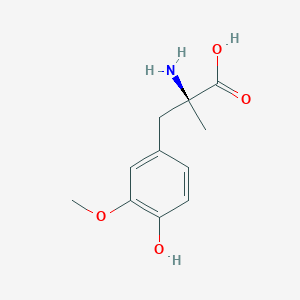
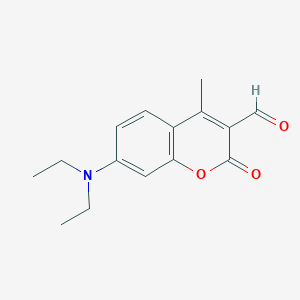
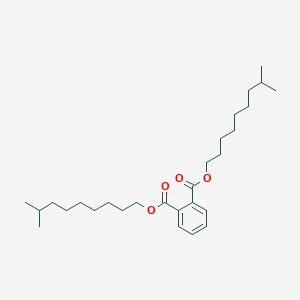
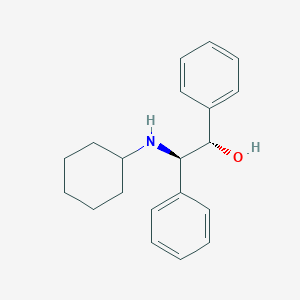
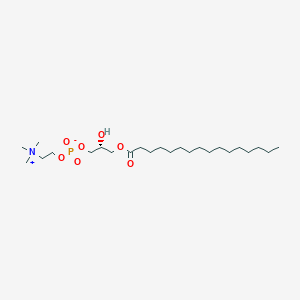
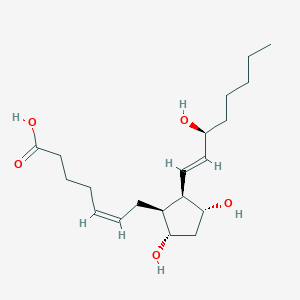
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)